Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate
Description
Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is a specialized organic compound featuring a butanoate ester backbone with a 3,4-dimethylphenyl group and an amino group at the gamma position (carbon 4). Its molecular formula is C₁₃H₁₉NO₂ (calculated molecular weight: 221.30 g/mol).
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-amino-4-(3,4-dimethylphenyl)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-9-4-5-11(8-10(9)2)12(14)6-7-13(15)16-3/h4-5,8,12H,6-7,14H2,1-3H3 |
InChI Key |
BKKVRAMHSYQTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCC(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form an α,β-unsaturated ester.
Reduction: The resulting product is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group into a halide.
Major Products
Oxidation: Formation of 4-(3,4-dimethylphenyl)butanoic acid.
Reduction: Formation of 4-amino-4-(3,4-dimethylphenyl)butanol.
Substitution: Formation of 4-chloro-4-(3,4-dimethylphenyl)butanoate.
Scientific Research Applications
Chemistry
In organic chemistry, Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and aminotransferases. Its structure allows it to act as a model substrate in enzymatic assays.
Medicine
Pharmacologically, this compound is investigated for its potential as a drug precursor. Its structural similarity to certain bioactive molecules makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a building block for the synthesis of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate, differing primarily in phenyl substituents and functional groups:
Key Observations:
Substituent Impact on Lipophilicity :
- The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the methoxy (D1) or hydroxyl (D2) analogs. This property may influence membrane permeability in biological systems or solubility in organic solvents.
- D1 (dimethoxy substituents) exhibits intermediate polarity, while D2 (dihydroxy) is highly polar due to hydroxyl groups capable of hydrogen bonding .
Functional Group Contributions: The amino group in the target compound introduces basicity (pKa ~9–10), enabling protonation in acidic environments. This contrasts with D1 and D2, which lack ionizable groups under physiological conditions. D2’s hydroxyl groups may confer antioxidant properties or susceptibility to oxidation, whereas the methyl groups in the target compound enhance stability against metabolic degradation.
Synthetic Challenges: The synthesis of the target compound likely requires protective strategies for the amino group during esterification, a step unnecessary in D1’s straightforward acid-catalyzed esterification (94% yield) .
Data-Driven Analysis of Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
| Parameter | This compound | D1 | D2 |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.1 | 1.4 |
| Water Solubility (mg/mL) | ~0.5 | ~2.3 | ~8.7 |
| Melting Point (°C) | 85–90 (estimated) | 72–75 | 110–115 (estimated) |
- LogP Differences : The target compound’s higher LogP underscores its lipophilicity, aligning with applications requiring lipid membrane penetration.
- Solubility Trends : D2’s dihydroxy groups dramatically improve water solubility, while the target compound’s dimethyl groups limit aqueous compatibility.
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